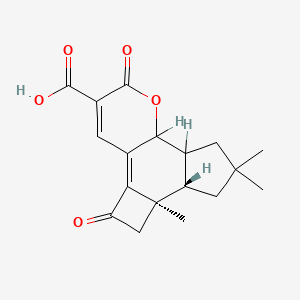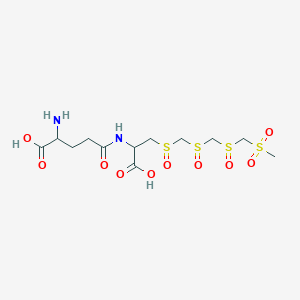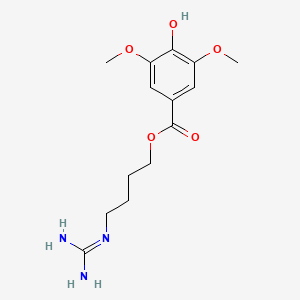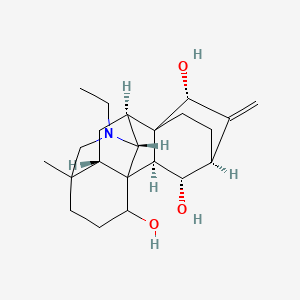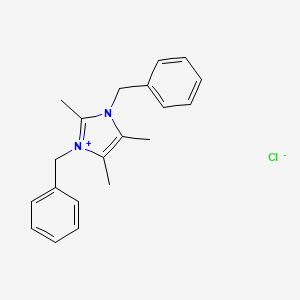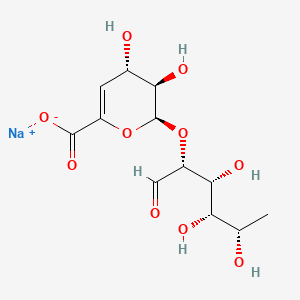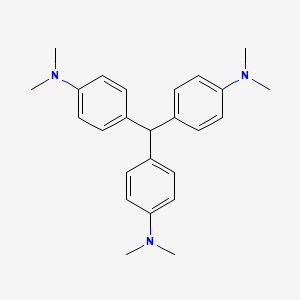
无色结晶紫
概述
描述
Leucocrystal Violet, also known as the reduced form of Crystal Violet, is a colorless compound that is widely used in forensic science for the enhancement of latent bloodstains. It is a derivative of the triphenylmethane dye family and is known for its ability to produce a vivid violet color upon oxidation. This compound is particularly useful in forensic investigations due to its high sensitivity and specificity for bloodstains.
科学研究应用
Leucocrystal Violet has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science.
Chemistry:
- Used as a reagent in various analytical techniques, including spectrophotometry and chromatography.
- Employed in the synthesis of other triphenylmethane dyes and derivatives.
Biology:
- Utilized in staining techniques for the visualization of cellular components and structures.
- Applied in the detection of histamine-producing bacteria in food samples.
Medicine:
- Investigated for its potential use in antimicrobial treatments due to its ability to bind to cellular proteins and disrupt microbial cell walls.
Forensic Science:
- Widely used for the enhancement of latent bloodstains at crime scenes. The compound reacts with hemoglobin in blood to produce a vivid violet color, making it easier to visualize and document bloodstains.
作用机制
Target of Action
The primary targets of LCV are cellulosic and proteinaceous materials . It has an affinity for both these materials . In forensic applications, LCV is used to stain blood residue on both porous and non-porous materials .
Mode of Action
LCV interacts with its targets through a catalytic oxidation process . When LCV and hydrogen peroxide react with the hemoglobin in blood, they turn the blood impression to a purple/violet color . The Crystal Violet in this process will bind with the proteins which have been affixed by the 5-sulfosalicylic acid to develop latent impressions .
Biochemical Pathways
The biochemical pathway involved in the action of LCV is the oxidation of hemoglobin and its derivatives found in blood . This oxidation process produces a violet-colored dye . The Crystal Violet in this process binds with the proteins, which have been affixed by the 5-sulfosalicylic acid, to develop latent impressions .
Result of Action
The result of LCV’s action is the development of a purple/violet color in the presence of blood . This color change is used to visualize blood impressions, which can be crucial in forensic investigations .
Action Environment
The action of LCV can be influenced by environmental factors. The background will stain purple over time . Also, the reaction of this chemical is based on an oxidation reaction, the presence of some plant materials, and metals, such as iron or copper, could cause a false positive .
生化分析
Biochemical Properties
Leucocrystal Violet plays a crucial role in biochemical reactions, particularly in the detection of blood. It interacts with hemoglobin in blood through a catalytic reaction with hydrogen peroxide, resulting in a color change from colorless to purple/violet . This reaction is utilized in forensic science to visualize bloodstains. The compound also has an affinity for cellulosic and proteinaceous materials, which enhances its binding to biological samples .
Cellular Effects
Leucocrystal Violet affects various types of cells and cellular processes. It is primarily used to detect blood cells due to its interaction with hemoglobin. The compound’s oxidation reaction with hydrogen peroxide leads to the formation of Crystal Violet, which binds to proteins and other cellular components, thereby enhancing the visibility of bloodstains . This interaction can influence cell signaling pathways and gene expression by altering the cellular environment.
Molecular Mechanism
The molecular mechanism of Leucocrystal Violet involves its oxidation to Crystal Violet in the presence of hydrogen peroxide. This reaction is catalyzed by hemoglobin in blood. The resulting Crystal Violet binds to proteins and other biomolecules, forming a stable complex that is visible under light . This binding interaction is crucial for the compound’s application in forensic science, as it allows for the visualization of latent bloodstains.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leucocrystal Violet change over time. The compound is stable when stored in dark-colored glassware and refrigerated, lasting several months . Its oxidation to Crystal Violet can be influenced by light and oxygen, leading to gradual color changes. Long-term studies have shown that the compound can maintain its effectiveness in visualizing bloodstains over extended periods, although some fading may occur .
Dosage Effects in Animal Models
The effects of Leucocrystal Violet vary with different dosages in animal models. Studies have shown that higher doses can lead to more pronounced color changes, enhancing the visibility of bloodstains . Excessive amounts can cause overdevelopment or running of the blood impressions, leading to potential false positives . Toxic or adverse effects at high doses have not been extensively studied, but caution is advised when using the compound in large quantities.
Metabolic Pathways
Leucocrystal Violet is involved in metabolic pathways related to its oxidation to Crystal Violet. This process is catalyzed by hemoglobin and involves the interaction with hydrogen peroxide . The resulting Crystal Violet can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is primarily related to its application in detecting bloodstains.
Transport and Distribution
Leucocrystal Violet is transported and distributed within cells and tissues through its interaction with hemoglobin and other proteins . The compound’s affinity for proteinaceous materials allows it to bind to cellular components, facilitating its localization and accumulation in specific areas. This property is essential for its use in forensic science, as it ensures the effective visualization of bloodstains.
Subcellular Localization
The subcellular localization of Leucocrystal Violet is primarily determined by its interaction with hemoglobin and other proteins. The compound is directed to specific compartments or organelles where it can exert its effects . Post-translational modifications and targeting signals may also play a role in its localization, ensuring that it binds to the appropriate cellular components for effective visualization of bloodstains.
准备方法
Synthetic Routes and Reaction Conditions: Leucocrystal Violet is typically synthesized through the reduction of Crystal Violet. The process involves the use of reducing agents such as sodium dithionite or zinc dust in an acidic medium. The reaction is carried out under controlled conditions to ensure complete reduction of the dye to its leuco form.
Industrial Production Methods: In industrial settings, the production of Leucocrystal Violet involves the use of large-scale reactors where Crystal Violet is reduced using hydrogen peroxide in the presence of a catalyst. The reaction mixture is then purified through filtration and crystallization to obtain the pure compound. The industrial process is designed to be efficient and cost-effective, ensuring high yields of the product.
化学反应分析
Types of Reactions: Leucocrystal Violet undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation to Crystal Violet, which occurs in the presence of oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Reduction: Sodium dithionite or zinc dust is used as the reducing agent in an acidic medium to convert Crystal Violet to Leucocrystal Violet.
Substitution: Various nucleophiles can react with Leucocrystal Violet under specific conditions to form substituted derivatives.
Major Products:
Oxidation: The major product of the oxidation reaction is Crystal Violet, which exhibits a vivid violet color.
Reduction: The reduction of Crystal Violet yields Leucocrystal Violet, which is colorless.
Substitution: Substituted derivatives of Leucocrystal Violet can be formed depending on the nucleophile used in the reaction.
相似化合物的比较
Crystal Violet: The oxidized form of Leucocrystal Violet, known for its vivid violet color and antimicrobial properties.
Leucomalachite Green: Another leuco dye that is used in forensic science for the detection of bloodstains. It is similar to Leucocrystal Violet but produces a green color upon oxidation.
Phenolphthalein: A pH indicator that is colorless in acidic conditions and turns pink in alkaline conditions. It is used in various analytical techniques and forensic applications.
Uniqueness: Leucocrystal Violet is unique in its high sensitivity and specificity for bloodstains, making it an invaluable tool in forensic investigations. Its ability to produce a vivid violet color upon oxidation sets it apart from other leuco dyes, which may produce different colors.
属性
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZWDJGLIYNYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060530 | |
| Record name | Leucogentian violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to very pale lavender powder; [IARC] | |
| Record name | Leucogentian violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21997 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
603-48-5 | |
| Record name | Leucocrystal Violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucogentian violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucocrystal Violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4',4''-methylidynetris[N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Leucogentian violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N',N'',N''-hexamethyl-4,4',4''-methylidynetrianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCO BASIC VIOLET 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBR3LR8FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does leucocrystal violet interact with blood to create a visible stain?
A1: Leucocrystal violet doesn't directly interact with blood itself. Instead, it reacts with hydrogen peroxide (H2O2) in the presence of a catalyst, such as the heme group found in hemoglobin. This reaction oxidizes LCV into crystal violet, creating a visible violet stain. []
Q2: Can other substances interfere with the leucocrystal violet reaction for blood detection?
A2: Yes, certain substances can interfere with the LCV reaction. For instance, Ruhemann's Purple, the product of ninhydrin reacting with amino acids, can be decolorized under the acidic conditions of the LCV test, potentially leading to false negatives. []
Q3: What is the molecular formula and weight of leucocrystal violet?
A3: The molecular formula of leucocrystal violet is C25H31N3 and its molecular weight is 373.54 g/mol. []
Q4: How does the choice of material affect the effectiveness of leucocrystal violet in enhancing bloodstains?
A4: Material composition plays a crucial role. For instance, cotton exhibits superior enhancement compared to other fabrics due to its chemical structure, which facilitates the LCV reaction. []
Q5: Can leucocrystal violet be used on various surfaces for bloodstain enhancement?
A5: Yes, LCV can be effectively used on a range of surfaces for this purpose. Studies have demonstrated successful application on porous materials like paper and wood, semi-porous materials like painted drywall, and non-porous materials like plastic, glass, and metal. []
Q6: How does leucocrystal violet compare to luminol for bloodstain enhancement, particularly regarding its impact on subsequent blood analysis?
A6: While both are used for bloodstain enhancement, LCV demonstrates a significant advantage over luminol. Studies show that LCV does not negatively affect blood group antigen detection, making it compatible with subsequent serological analysis. In contrast, luminol can significantly hinder accurate blood group analysis. []
Q7: Can leucocrystal violet be used to detect other substances besides blood?
A7: Yes, LCV can detect various analytes by being incorporated into analytical methods. It can be used to determine inorganic phosphate in water, where it forms a colored complex with phosphate ions. This complex can then be quantified using spectrophotometry. []
Q8: Are there other applications of leucocrystal violet beyond forensic science?
A8: Absolutely. LCV is utilized in radiochromic dosimeters, which measure radiation exposure. Upon irradiation, LCV in the dosimeter undergoes a color change proportional to the absorbed dose, enabling radiation quantification. [, , , ]
Q9: Has computational chemistry been used to study leucocrystal violet?
A9: While specific computational studies on LCV itself are limited in the provided papers, computational approaches are commonly employed to study similar dyes and their reactions. Techniques like molecular modeling can provide valuable insights into molecular interactions and reaction mechanisms.
Q10: Are there any known structural analogs of leucocrystal violet with improved properties for specific applications?
A10: Research has explored structural modifications to enhance LCV's properties. For example, tris(4-N,N-dimethylaminophenyl)methanethiol, a LCV analog, exhibits greater sensitivity to gamma radiation compared to LCV itself. []
Q11: How stable is leucocrystal violet in solution, and what factors can affect its stability?
A11: LCV's stability in solution is influenced by various factors, including pH, temperature, and exposure to light and air. Research suggests that LCV's solubility plays a role in its dose rate-dependent sensitivity. []
Q12: Have any specific formulations been developed to improve the stability or performance of leucocrystal violet in various applications?
A12: Yes, researchers have developed specific formulations to enhance LCV's efficacy. For example, incorporating LCV into micelle hydrogels significantly enhances its performance in 3D radiochromic dosimeters by controlling diffusion rates and improving image stability. [, ]
Q13: What analytical techniques are commonly used to quantify leucocrystal violet and its oxidized form, crystal violet?
A13: Spectrophotometry is widely employed to quantify both LCV and crystal violet. This technique measures the absorbance or transmission of light through a solution at specific wavelengths, correlating it to the concentration of the analyte. [, , ]
Q14: Can leucocrystal violet be used in combination with other analytical techniques for more complex analyses?
A14: Yes, LCV can be combined with techniques like high-performance liquid chromatography (HPLC). For instance, in analyzing residues of dyes like malachite green and crystal violet in fish, a method coupling solid-phase extraction with HPLC was developed. This method utilizes LCV's ability to be oxidized into a detectable form for sensitive quantification. [, , , , ]
Q15: What is known about the environmental impact and degradation of leucocrystal violet?
A15: While the provided papers primarily focus on LCV's analytical applications, its environmental impact is an important consideration. Further research is needed to fully understand its degradation pathway and potential effects on ecosystems.
Q16: Are there any alternative compounds or methods that can be used in place of leucocrystal violet for similar applications?
A16: Yes, alternatives exist depending on the specific application. For instance, other leuco dyes, such as leucomalachite green, are also used in radiochromic dosimeters. [, ] Additionally, other techniques like chemiluminescence (e.g., using luminol) are employed for bloodstain detection, although they may have limitations compared to LCV. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
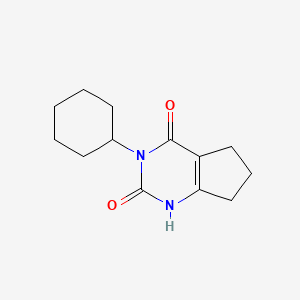

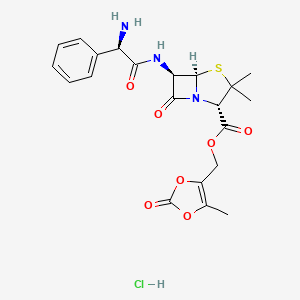
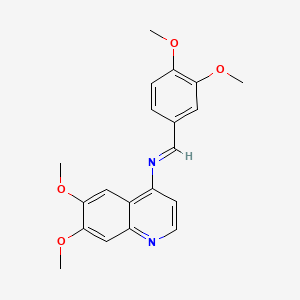

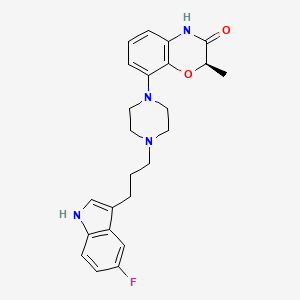
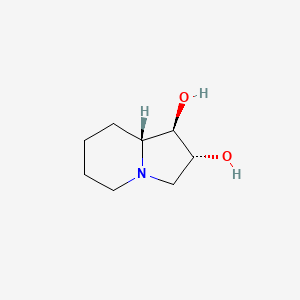
![Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc](/img/structure/B1674730.png)
